2,6-Diamino-5-phenylpyrimidin-4(1H)-one
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Overview
Description
2,6-Diamino-5-phenylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of amino groups at positions 2 and 6, and a phenyl group at position 5, along with a keto group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-phenylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of benzaldehyde with guanidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,6-Diamino-5-phenylpyrimidin-4(1H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-phenylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The amino and keto groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenylpyrimidine: Similar structure but different substitution pattern.
2,6-Diaminopyrimidine: Lacks the phenyl group.
5-Phenylpyrimidine-4-one: Lacks the amino groups.
Uniqueness
2,6-Diamino-5-phenylpyrimidin-4(1H)-one is unique due to the combination of amino, phenyl, and keto groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
3415-83-6 |
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Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,4-diamino-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10N4O/c11-8-7(6-4-2-1-3-5-6)9(15)14-10(12)13-8/h1-5H,(H5,11,12,13,14,15) |
InChI Key |
XXXWUVLTYKKMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
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